DHODH Inhibitory Activity: 5‑Fluoro‑2‑(N‑methylpiperidin‑4‑yloxy)pyrimidine vs. Brequinar and Patent‑Exemplified Analogs
The target compound inhibits human recombinant DHODH with an IC50 of 1.56 μM [1]. In contrast, the clinically studied DHODH inhibitor brequinar achieves an IC50 of approximately 10 nM against the same human enzyme [2], and a structurally related 5‑phenyl‑2‑aminopyrimidine analog (US8703811, Example 97) inhibits Plasmodium falciparum DHODH with an IC50 of 178 nM [3]. While the target compound is less potent than the clinical candidate, its moderate potency makes it a suitable tool compound for mechanistic studies where complete pathway shutdown is undesirable, and its distinct substitution pattern provides a starting scaffold for optimization campaigns.
| Evidence Dimension | DHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.56 × 10^3 nM (1.56 μM) against human DHODH |
| Comparator Or Baseline | Brequinar: IC50 ≈ 10 nM (human DHODH) [2]; US8703811 Ex. 97: IC50 = 178 nM (PfDHODH) [3] |
| Quantified Difference | Target compound is ~156‑fold less potent vs. brequinar; ~8.8‑fold less potent vs. Ex. 97 on PfDHODH (cross‑species comparison) |
| Conditions | Human recombinant N-terminal His‑tagged DHODH (31–395) in E. coli, DHO substrate; Brequinar data from literature; PfDHODH Type 2 assay with chromogen reduction readout |
Why This Matters
For procurement, the 1.56 μM IC50 defines a specific activity window that guides experimental design—whether as a negative control, a probe for partial DHODH inhibition, or a benchmark for scaffold optimization—and prevents mis‑application of the compound where sub‑micromolar potency is required.
- [1] BindingDB BDBM50532167. IC50 1.56E+3 nM, human DHODH (His‑tagged, 31–395, E. coli). View Source
- [2] Brequinar IC50 ≈ 10 nM against human DHODH, as reviewed in Madak & Dowling, Drug Discov. Today 2017, 22(11), 1704–1713. View Source
- [3] BindingDB BDBM120355 / US8703811, Example 97. IC50 178 nM against PfDHODH (Type 2 DHODH assay, chromogen reduction). View Source
